![molecular formula C11H19NO4 B13479885 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, mixture of diastereomers, is a compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine after removal of the Boc group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It is a precursor in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the carboxylic acid group.
N-Boc-piperidine-4-carboxylic acid: Similar but with the carboxylic acid group at the 4-position instead of the 3-position.
Uniqueness
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group on the piperidine ring. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8-4-7(9(13)14)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
XVGVRGWHUOXGCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CNC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


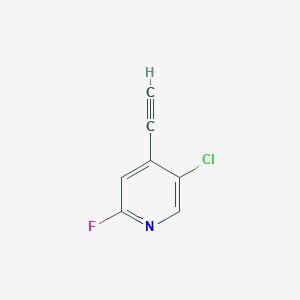
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)


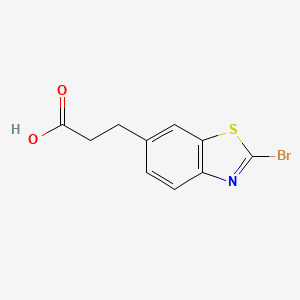
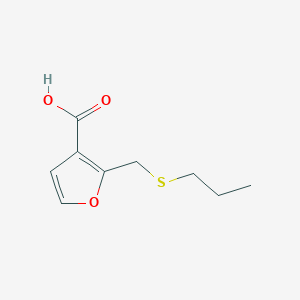
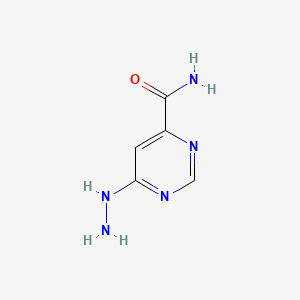

![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)

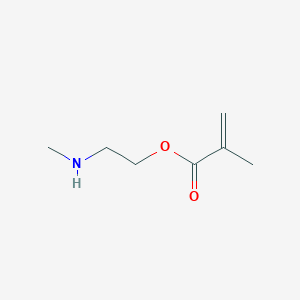
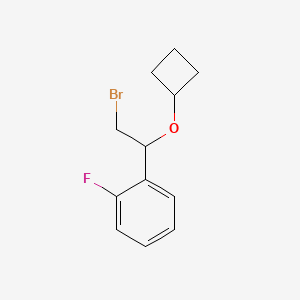
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
